molecular formula C29H24N4O8 B1678743 尼可地特罗 CAS No. 5868-05-3

尼可地特罗

货号 B1678743
CAS 编号: 5868-05-3
分子量: 556.5 g/mol
InChI 键: KUEUWHJGRZKESU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Niceritrol is a niacin derivative used as a hypolipidemic agent . It is an ester of pentaerythritol and nicotinic acid . It has general properties similar to those of nicotinic acid (Nicotinamide), to which it is slowly hydrolysed . Niceritrol has been used as a lipid regulating drug in hyperlipidaemias and as a vasodilator in the treatment of peripheral vascular disease .


Molecular Structure Analysis

Niceritrol has a molecular formula of C29H24N4O8 . Its monoisotopic mass is 556.159424 Da .


Chemical Reactions Analysis

Niceritrol is an ester of pentaerythritol and nicotinic acid . It is slowly hydrolysed to nicotinic acid in the body .


Physical And Chemical Properties Analysis

Niceritrol has a molecular formula of C29H24N4O8 . Its average mass is 556.523 Da and its monoisotopic mass is 556.159424 Da .

科学研究应用

1. 对糖尿病神经病变的影响

尼可地特罗在缓解糖尿病神经病变症状方面显示出有效性。在一项针对链脲佐菌素诱发的糖尿病大鼠的研究中,尼可地特罗显着改善了神经血流、运动神经传导速度和降低血清甘油三酯水平,暗示了其在治疗糖尿病神经病变中的潜力 (Hotta 等,1992)

2. 对动脉粥样硬化的影响

研究表明,尼可地特罗可以减少喂食胆固醇的兔子的主动脉中脂质积累。这表明尼可地特罗在动脉粥样硬化管理中具有潜在作用,而不管其血清降脂能力如何 (Brattsand、Petersen 和 Lundholm,1974)

3. 调节血清脂质

在高脂血症患者中,尼可地特罗已显示出改变血清脂质谱的功效。它显着降低总胆固醇和血清甘油三酯水平,同时增加高密度脂蛋白胆固醇,这有利于预防动脉粥样硬化 (Kibata 等,1980)

4. 面瘫的治疗

尼可地特罗已有效用于治疗面瘫。一项研究表明,当尼可地特罗与 ATP 和类固醇联合使用时,面瘫患者的病情显着改善。这表明尼可地特罗在血管和神经系统疾病中具有潜在的治疗应用 (Yamagiwa 等,1987)

5. 降低脂蛋白(a)

据观察,尼可地特罗可以降低血清脂蛋白 (a) 水平,特别是在原发性高胆固醇血症患者中。这种作用至关重要,因为脂蛋白 (a) 升高是心血管疾病的危险因素 (Matsunaga 等,1992)

6. 改善肾脏疾病

在患有慢性肾脏病和高脂血症的患者中,尼可地特罗显示出抗蛋白尿作用。它改善了脂质水平并减少了尿蛋白排泄,可能延缓了肾脏疾病的进展 (Owada、Suda 和 Hata,2003)

属性

IUPAC Name

[3-(pyridine-3-carbonyloxy)-2,2-bis(pyridine-3-carbonyloxymethyl)propyl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O8/c34-25(21-5-1-9-30-13-21)38-17-29(18-39-26(35)22-6-2-10-31-14-22,19-40-27(36)23-7-3-11-32-15-23)20-41-28(37)24-8-4-12-33-16-24/h1-16H,17-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEUWHJGRZKESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCC(COC(=O)C2=CN=CC=C2)(COC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023364
Record name Niceritrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Niceritrol

CAS RN

5868-05-3
Record name Niceritrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5868-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niceritrol [INN:BAN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005868053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niceritrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13441
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Niceritrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Niceritrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.017
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICERITROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F54EHJ34MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Niceritrol
Reactant of Route 2
Reactant of Route 2
Niceritrol
Reactant of Route 3
Niceritrol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Niceritrol
Reactant of Route 5
Reactant of Route 5
Niceritrol
Reactant of Route 6
Reactant of Route 6
Niceritrol

Citations

For This Compound
872
Citations
K Shimoda, T Akiba, T Matsushima, T Rai… - Nihon Jinzo Gakkai …, 1998 - europepmc.org
Since phosphorus retention in hemodialysis (HD) patients is known to be an important factor in the development of secondary hyperparathyroidism and renal osteodystrophy, …
Number of citations: 42 europepmc.org
N Hotta, H Kakuta, H Fukasawa, N Koh… - Diabetes, 1992 - Am Diabetes Assoc
Niceritrol, a drug with peripheral tissue vasodilatory and serum lipid-lowering activity, was administered for 2 mo to rats with streptozocin-induced diabetes. Physiological and …
Number of citations: 85 diabetesjournals.org
L Lundholm, L Jacobsson, R Brattsand, O Magnusson - Atherosclerosis, 1978 - Elsevier
… In the medium group 0.5-0.75% of /3-pyridylcarbinol or niceritrol in … effect of niceritrol was partly attributable to its … In hyperlipidemic patients, niceritrol was more effective than nicotinic …
Number of citations: 23 www.sciencedirect.com
S Rössner, AG Olsson, L Orö - Acta Medica Scandinavica, 1976 - Wiley Online Library
… niceritrol twice instead of thrice daily, which is the generally recommended dosage. Combined treatment with clofibrate and niceritrol … practical if the combining niceritrol could be given …
Number of citations: 5 onlinelibrary.wiley.com
N Kuboyama, Y Watanabe… - … official publication of …, 1999 - academic.oup.com
… niceritrol is presumably the mechanism by which serum In the present study, the effect of niceritrol … words: faecal excretion; niceritrol; phosphate niceritrol in patients undergoing dialysis. …
Number of citations: 31 academic.oup.com
K Tanaka, K Hayashi, T Shingu, Y Kuga, Y Okura… - Metabolism, 1997 - Elsevier
… of pentaerythrit01 tetranicotinate (niceritrol) to reduce … niceritrol at a dosage of 750 mg (3 tablets)/d for 8 weeks, followed by 1,500 mg (6 tablets)/d for 8 weeks. Administration of niceritrol …
Number of citations: 4 www.sciencedirect.com
A Owada, S Suda, T Hata - The American journal of medicine, 2003 - Elsevier
PURPOSE: Lipoprotein (a) [Lp(a)] levels increase in patients with renal disease. We administered niceritrol, a nicotinic acid derivative, to patients with chronic renal disease and a high …
Number of citations: 30 www.sciencedirect.com
M Kibata, M Ishida, K Asano, H Uehara, K Saito… - Atherosclerosis, 1980 - Elsevier
… However, niceritrol increased HDL-Ch significantly in both groups. At 16 weeks, the VLDL- … were significantly increased throughout niceritrol administration. Niceritrol is thought to be …
Number of citations: 13 www.sciencedirect.com
B Vessby, H Lithell, IB Gustafsson, J Boberg - Atherosclerosis, 1980 - Elsevier
… During the ensuing two months either clofibrate or niceritrol, … The combined treatment with diet, clofibrate and niceritrol … partly reversed by clofibrate while niceritrol did not cause any …
Number of citations: 44 www.sciencedirect.com
R Brattsand - Acta Pharmacologica et Toxicologica, 1975 - Wiley Online Library
… niceritrol could not be evaluated. In the series with plasma cholesterol up to 1000 mg/100 ml niceritrol … In the series with the highest plasma cholesterol level niceritrol had no protective …
Number of citations: 15 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。